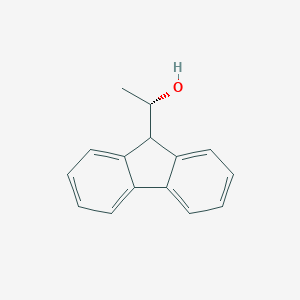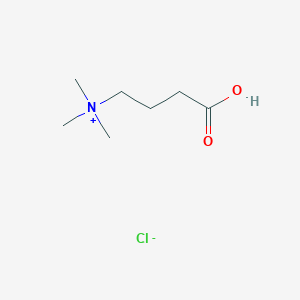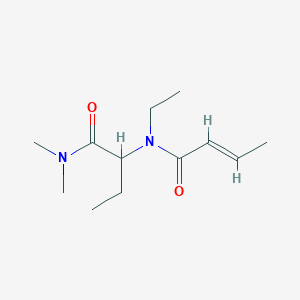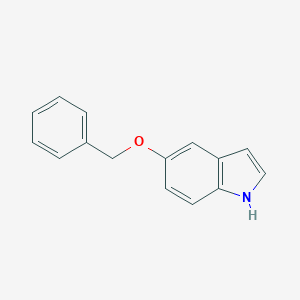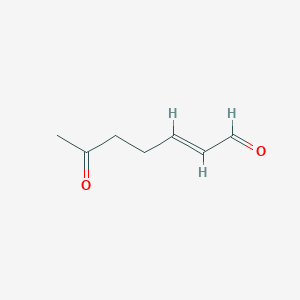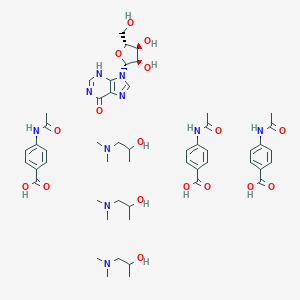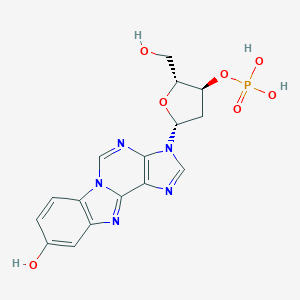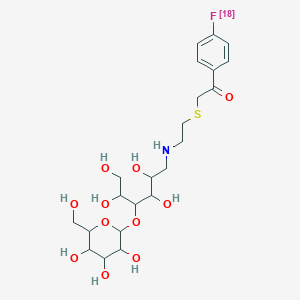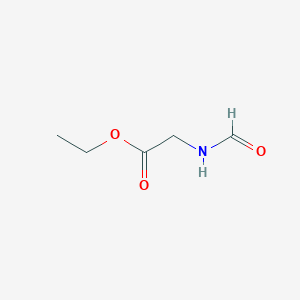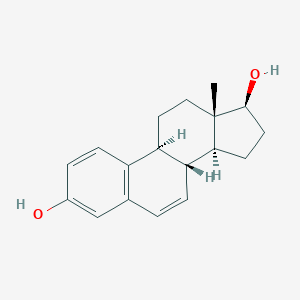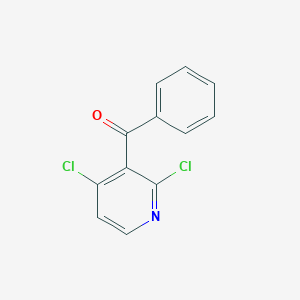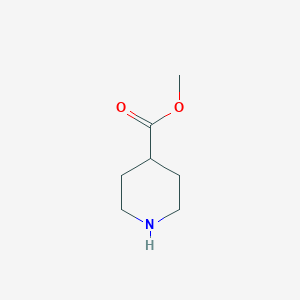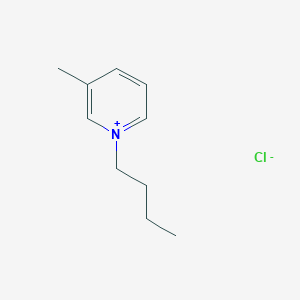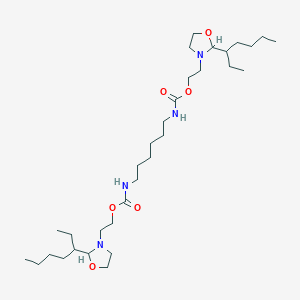
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate, also known as HOCPCA, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. HOCPCA belongs to the class of compounds known as positive allosteric modulators (PAMs), which are compounds that enhance the activity of a receptor without directly activating it.
作用机制
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate enhances the activity of the glutamate receptor by binding to a specific site on the receptor known as the allosteric site. This binding causes a conformational change in the receptor, which enhances the activity of the receptor. The glutamate receptor plays a role in various physiological processes, including learning and memory, and is implicated in various diseases.
生化和生理效应
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been shown to protect dopaminergic neurons from oxidative stress in animal models of Parkinson's disease. Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has also been shown to have anxiolytic effects in animal models.
实验室实验的优点和局限性
One advantage of Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate is its specificity for the glutamate receptor, which reduces the potential for off-target effects. However, Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has a short half-life, which limits its usefulness as a therapeutic agent. In addition, the synthesis method for Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate is complex and requires specialized equipment.
未来方向
For the study of Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate include the development of analogs with improved pharmacokinetic properties and the exploration of its potential in other diseases.
合成方法
The synthesis of Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate involves the reaction of 1,6-hexanediamine with 2-(2-(heptan-3-yl)oxazolidin-3-yl)ethanol and phosgene. The resulting product is then treated with urea to obtain Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate. The synthesis method has been optimized to improve the yield and purity of Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate.
科学研究应用
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been studied for its potential as a therapeutic agent in various diseases, including schizophrenia, Alzheimer's disease, and Parkinson's disease. In schizophrenia, Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been shown to enhance the activity of the glutamate receptor, which plays a role in the pathophysiology of the disease. In Alzheimer's disease, Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been shown to improve cognitive function in animal models. In Parkinson's disease, Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate has been shown to protect dopaminergic neurons from oxidative stress.
属性
CAS 编号 |
140921-24-0 |
|---|---|
产品名称 |
Bis(2-(2-(heptan-3-yl)oxazolidin-3-yl)ethyl) hexane-1,6-diyldicarbamate |
分子式 |
C32H62N4O6 |
分子量 |
598.9 g/mol |
IUPAC 名称 |
2-(2-heptan-3-yl-1,3-oxazolidin-3-yl)ethyl N-[6-[2-(2-heptan-3-yl-1,3-oxazolidin-3-yl)ethoxycarbonylamino]hexyl]carbamate |
InChI |
InChI=1S/C32H62N4O6/c1-5-9-15-27(7-3)29-35(19-23-39-29)21-25-41-31(37)33-17-13-11-12-14-18-34-32(38)42-26-22-36-20-24-40-30(36)28(8-4)16-10-6-2/h27-30H,5-26H2,1-4H3,(H,33,37)(H,34,38) |
InChI 键 |
GLHIIWCTJKBGGM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C1N(CCO1)CCOC(=O)NCCCCCCNC(=O)OCCN2CCOC2C(CC)CCCC |
规范 SMILES |
CCCCC(CC)C1N(CCO1)CCOC(=O)NCCCCCCNC(=O)OCCN2CCOC2C(CC)CCCC |
其他 CAS 编号 |
140921-24-0 |
物理描述 |
Liquid |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



